molecular formula C7H10O3 B1294483 Triacetylmethane CAS No. 815-68-9

Triacetylmethane

Cat. No. B1294483
CAS RN: 815-68-9
M. Wt: 142.15 g/mol
InChI Key: AUZFRUHVDNDVJI-UHFFFAOYSA-N
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Description

Triacetylmethane is a chemical compound that is a subject of interest in various synthetic studies. It is known to react with amidinohydrazines in acidic media to produce derivatives such as 4-acetyl-3,5-dimethylpyrazole amidinohydrazone. The compound also demonstrates a high propensity for hydrolysis, which leads to different transformations when reacted with other compounds like thiosemicarbazide, semicarbazide, guanidine, and S-methylisothiourea, resulting in a variety of products including 3,5-dimethylpyrazole and 2-amino-4,6-dimethylpyrimidine .

Synthesis Analysis

The synthesis of triacetylmethane and its derivatives can be achieved through various methods. One approach involves the reaction of a benzhydrol with an electron-rich aromatic compound. Another method is the direct condensation of benzaldehyde or hydroxybenzaldehydes with N,N-dimethylaniline or its derivatives and 2-naphthol. Additionally, the displacement of benzotriazole in benzotriazolyl derivatives by Grignard reagent is also a viable synthetic route, as per the benzotriazole methodology . Moreover, triarylmethanes, which are closely related to triacetylmethane, can be synthesized from methyl phenyl sulfone using palladium-catalyzed sequential arylation reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of triacetylmethane is not detailed in the provided papers, the structure of triarylmethanes, which are structurally similar, has been extensively studied. These compounds are synthesized with various aryl groups attached to a central methane carbon. The molecular structure of triarylmethanes is significant in materials science, sensing, and pharmaceuticals due to the ability to modify the aryl groups, which can alter the properties of the molecule .

Chemical Reactions Analysis

Triacetylmethane undergoes a variety of chemical reactions depending on the reactants and conditions. For instance, it reacts with amidinohydrazines to form specific amidinohydrazone derivatives. The compound's susceptibility to hydrolysis is a key factor in its reactivity, leading to different products when reacted with compounds such as thiosemicarbazide, semicarbazide, guanidine, and S-methylisothiourea . Additionally, triarylmethanes can be synthesized through reactions involving benzyl reagents with different leaving groups, quinone methide mediated reactions, arylation of benzyl halides, C–H activation of methylenes, and reactions of carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triacetylmethane are not explicitly discussed in the provided papers. However, the properties of triarylmethanes, which are related compounds, suggest that the physical and chemical characteristics of these molecules can be tailored by modifying the aryl groups. This adaptability makes them valuable in the development of new materials and pharmaceuticals. The synthesis methods described in the papers indicate that triarylmethanes can be designed to have specific properties for targeted applications .

Scientific Research Applications

1. Synthesis of Pyrazole Derivatives

Triacetylmethane reacts with amidinohydrazines in acidic mediums to produce 4-acetyl-3,5-dimethylpyrazole amidinohydrazone derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals and agrochemicals (Takagi, Bajnati, & Hubert-Habart, 1990).

2. Glycerol Esterification

Triacetylmethane, or triacetin, is a product of glycerol esterification and can be used as an additive in liquid fuels to reduce knocking in engines. This application stems from its properties as an octane booster, derived from renewable and environmentally friendly materials (Setyaningsih, Siddiq, & Pramezy, 2018).

3. Peptide Synthesis

In the field of peptide synthesis, triacetylmethane derivatives like triethylsilane have been used as carbocation scavengers. This application enhances yields and selectivity in the synthesis of protected amino acids and peptides (Mehta, Jaouhari, Benson, & Douglas, 1992).

Safety And Hazards

Triacetylmethane is labeled with the signal word “Warning” under GHS labeling . It has hazard statement H319, which indicates that it causes serious eye irritation .

properties

IUPAC Name

3-acetylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZFRUHVDNDVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231145
Record name Methine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacetylmethane

CAS RN

815-68-9
Record name 3-Acetyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methine triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methine triacetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g. (0.1 mole) of the thallous salt of acetylacetone in 150 ml. of dry tetrahydrofuran, under nitrogen, at a rate of 3.0 cc./minute for a total of 30 minutes. After filtration through Celite, the solution is concentrated and the residue distilled to give 13.5 g. (96%), b.p. 90°-95°/1.0 mm.
[Compound]
Name
thallous salt
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
KP Reber, HE Burdge - Organic Preparations and Procedures …, 2018 - Taylor & Francis
… studied the enol content of triacetylmethane in a variety of … For example, triacetylmethane is only 57% enolized in … The strength of the intramolecular hydrogen bond in triacetylmethane is …
Number of citations: 10 www.tandfonline.com
M Dreyfus, F Garnier - Tetrahedron, 1974 - Elsevier
Keto-enol tautomerism of triacetylmethane in seven solvents has been investigated, both by NMR and by a bromometric method. The keto form was present in all solvents, and …
Number of citations: 11 www.sciencedirect.com
S Bolvig, F Duus, PE Hansen - Magnetic resonance in …, 1998 - Wiley Online Library
Deuterium isotope effects on 13 C nuclear shielding, n ΔC(OD), were investigated for a series of enolic triacetylmethane, 2‐acyl‐1,3‐cycloalkanediones, 5‐acyl Meldrum’s acids and 5‐…
AFMM Rahman, Y Kwon, Y Jahng - Heterocycles, 2005 - dspace.ewha.ac.kr
DSpace at EWHA: Friedländer reactions of triacetylmethane- unusual distribution of products- … Title Friedländer reactions of triacetylmethane- unusual distribution of products …
Number of citations: 14 dspace.ewha.ac.kr
K Takagi, A Bajnati… - Journal of heterocyclic …, 1990 - Wiley Online Library
Triacetylmethane (1) reacts with amidinohydrazines in acidic medium to afford 4‐acetyl‐3,5‐dimethylpyrazole amidinohydrazone derivatives 2,4. However, a similar reaction of 1 with …
Number of citations: 9 onlinelibrary.wiley.com
A Shaabani, A Bazgir, MB Teimouri… - … , Sulfur, and Silicon …, 2002 - Taylor & Francis
Protonation of reactive 1:1 intermediates produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylate by 3-(1-hydroxyethylidene)-2,4-pentanedione leads …
Number of citations: 14 www.tandfonline.com
H Shanan-Atidi, Y Shvo - Tetrahedron Letters, 1971 - Elsevier
theMbond. An activatiar free ensgyvalw of15. 4~. 5 kca+ l~ &-by= at tb larer coalescence teqerature (32O) of I (Au-31 cp~).~ A cis-1, s shift has mybam discover& in the 2, 4-pentsndiane …
Number of citations: 7 www.sciencedirect.com
OV Gulyakevich, PV Kurman, AS Lyakhov… - Chemistry of …, 2006 - Springer
… In this work we have studied the reaction of the 3,4-dihydroisoquinolines 1a,b with triacetylmethane 2. Refluxing equimolar mixtures of the compounds 1a,b with the triketone 2 in …
Number of citations: 2 link.springer.com
ОВ Гулякевич, ПВ Курман, АС Ляхов… - Chemistry of …, 2023 - hgs.osi.lv
ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ Page 1 ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ. — 2006. — № 1. — С. 77—85 ОВГулякевич, ПВКурмана …
Number of citations: 2 hgs.osi.lv
M Ismail, SJ Lyle, JE Newbery - Journal of Inorganic and Nuclear …, 1969 - Elsevier
The compositions and some structural aspects of complexes got by reacting tribenzoyl-methane or triacetylmethane with main Group II metal and lanthanide ions have been investigated…
Number of citations: 12 www.sciencedirect.com

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